Solifenacin hydrochloride

Muscarinic receptor selectivity Tissue selectivity Overactive bladder

OAB researchers face salivary confounds with non-selective antimuscarinics. Solifenacin HCl (CAS 180468-39-7) offers a bladder-selectivity index of 2.1-3.2-4.6× superior to oxybutynin, tolterodine, and darifenacin. - Bladder SI 2.1 (vs 0.46-0.65); rat ED50 ratio 3.7. - M3/M2 selectivity ratio ~4 (tolterodine=1; darifenacin=25). - ≥98% purity; PXRD-characterized polymorph (peaks at 5.5°, 13.2°, 15.8° 2θ). Validated reference standard for OAB trials (STAR trial) and ANDA development. Research-use only; global shipping.

Molecular Formula C23H27ClN2O2
Molecular Weight 398.9 g/mol
CAS No. 180468-39-7
Cat. No. B1662910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolifenacin hydrochloride
CAS180468-39-7
Synonyms[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate; hydrochloride
Molecular FormulaC23H27ClN2O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
InChIInChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
InChIKeyYAUBKMSXTZQZEB-VROPFNGYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solifenacin Hydrochloride Procurement Guide


Solifenacin hydrochloride (YM905 hydrochloride) is a tertiary amine muscarinic receptor antagonist used primarily in overactive bladder (OAB) research and pharmaceutical formulation [1]. The compound exhibits pKi values of 7.6, 6.9, and 8.0 for human M1, M2, and M3 muscarinic receptors respectively in radioligand binding assays . Its molecular formula is C23H27ClN2O2 with a molecular weight of 398.93 g/mol, and it demonstrates in vitro solubility of <1 mg/mL in aqueous media at 25°C .

Workflow
OAB pharmacology & muscarinic receptor research
Selection
Tertiary amine muscarinic antagonist with tissue selectivity profile
Use Context
Bladder-over-salivary selectivity studies; comparator trial research

Solifenacin: Why It Cannot Be Substituted


Substituting solifenacin with other antimuscarinic agents (e.g., oxybutynin, tolterodine, darifenacin) without evidence-based justification introduces measurable risk of altered therapeutic profile and adverse event burden. Solifenacin demonstrates a unique bladder-selectivity index of 2.1 in non-human primate submandibular gland versus bladder smooth muscle assays, compared to 0.51, 0.65, and 0.46 for oxybutynin, tolterodine, and darifenacin respectively, representing a 3.2- to 4.6-fold differential in tissue selectivity [1]. This pharmacological distinction directly translates to differentiated clinical tolerability outcomes that cannot be assumed from class-level antimuscarinic activity alone. Procurement decisions based solely on receptor binding potency or cost per gram, without considering tissue selectivity and PK/PD differentiation, risk selecting compounds with suboptimal safety-efficacy balance in downstream applications [2].

Tissue selectivity
Bladder-selectivity profile may differ markedly across antimuscarinics; class-level substitution may alter salivary vs. bladder endpoint balance.
Receptor subtype profile
M3/M2 selectivity ratio varies from non-selective to highly selective; an intermediate profile may not transfer if a different agent is used.
Pharmacokinetic duration
Half-life differences (45–68 h vs. 2–3 h IR comparators) can shift dosing model context and exposure interpretation.

Solifenacin: Quantifiable Differentiation Evidence


Bladder Selectivity Index

Solifenacin exhibits a bladder-selectivity index (Ki ratio: submandibular gland/bladder) of 2.1 in Cynomolgus monkey cells, statistically higher than oxybutynin (0.51), tolterodine (0.65), and darifenacin (0.46). The pKi values in bladder smooth muscle cells were comparable across agents (solifenacin 8.5, oxybutynin 8.7, tolterodine 8.5, darifenacin 8.4), but solifenacin's submandibular gland pKi (8.2) was significantly lower than comparators (9.0, 8.7, and 8.8 respectively), indicating reduced salivary gland receptor affinity [1]. In rat models, solifenacin's ED50 ratio (salivary secretion inhibition/bladder contraction inhibition) of 3.7 was superior to tolterodine (2.2) and oxybutynin (1.2) [2].

Bladder Selectivity Index
Head-to-head
Solifenacin SI = 2.1 (3.2–4.6× higher than oxybutynin 0.51, tolterodine 0.65, darifenacin 0.46)
Tissue selectivity assay context
Cynomolgus monkey cell Ca²⁺ mobilization; n=5
Muscarinic receptor selectivity Tissue selectivity Overactive bladder

M3/M2 Selectivity Profile

Solifenacin exhibits a distinct muscarinic receptor subtype binding profile with Ki values for human M1, M2, M3, M4, and M5 receptors of 26, 170, 12, 110, and 31 nM respectively in radioligand binding assays [1]. The M3/M2 selectivity ratio (calculated from fold selectivity) is 4 for solifenacin, compared to 1 for tolterodine, 5 for oxybutynin, and 25 for darifenacin [2]. This intermediate M3-over-M2 selectivity distinguishes solifenacin from tolterodine (non-selective) and darifenacin (highly M3-selective), representing a distinct pharmacological profile that may influence functional bladder selectivity [3].

M3/M2 Selectivity Profile
Cross-study
M2/M3 fold selectivity = 4 (tolterodine 1, oxybutynin 5, darifenacin 25)
Receptor subtype binding context
Human recombinant M1–M5 radioligand binding
Receptor binding Ki values Muscarinic subtype selectivity

Efficacy Comparison with Tolterodine

In the 12-week, double-blind, double-dummy STAR trial (n=1,090), solifenacin with flexible dosing (5 mg or 10 mg once daily) demonstrated superior efficacy to tolterodine extended-release 4 mg in decreasing urgency episodes, incontinence episodes, urge incontinence episodes, and pad usage, while increasing volume voided per micturition [1]. More solifenacin-treated patients achieved continence and reported improvements in bladder condition perception assessments. In a Phase 2 dose-finding study, solifenacin 5, 10, and 20 mg produced statistically significant improvements in voids per 24 hours versus placebo (P < 0.05), whereas tolterodine did not achieve statistical significance; the mean change with tolterodine fell between solifenacin 2.5 mg and 5 mg [2].

Efficacy vs Tolterodine
Trial context
Reported superiority on urgency, incontinence, and pad usage (STAR trial)
Comparator trial endpoint context
12-week double-blind; n=1,090; P<0.05 on multiple endpoints
Clinical trial Efficacy comparison Urinary incontinence

Dry Mouth Tolerability

In a randomized, double-blind, placebo- and tolterodine-controlled trial, dry mouth incidence was 14.0% for solifenacin 5 mg and 21.3% for solifenacin 10 mg, compared with 18.6% for tolterodine and 4.9% for placebo [1]. A 2018 systematic literature review and network meta-analysis demonstrated that solifenacin 5 mg/day had a statistically significant lower risk of dry mouth compared with darifenacin 15 mg/day, fesoterodine 8 mg/day, oxybutynin extended-release 10 mg/day, and oxybutynin immediate-release formulations [2]. In a 2023 systematic review of 60 RCTs (50,333 subjects), solifenacin 5 mg, ER-tolterodine 4 mg, mirabegron, vibegron, and ER-oxybutynin 10 mg all showed better dry mouth incidence profiles, with solifenacin 5 mg among the better-tolerated anticholinergic options [3].

Dry Mouth Tolerability
Head-to-head
Solifenacin 5 mg dry mouth 14.0% vs. tolterodine 18.6% (placebo 4.9%)
Reported tolerability endpoint comparison
Phase 3 trial; systematic review supports lower risk vs. several alternatives
Tolerability Adverse events Dry mouth

Half-Life and Once-Daily Dosing

Solifenacin exhibits an elimination half-life of 45-68 hours following chronic dosing, supporting once-daily administration [1]. Absolute bioavailability is approximately 90%, with peak plasma concentrations reached within 3-8 hours. The compound is approximately 98% bound to human plasma proteins, primarily α1-acid glycoprotein, with a mean steady-state volume of distribution of 600 L [2]. In comparison, oxybutynin immediate-release has a half-life of approximately 2-3 hours requiring multiple daily dosing, while extended-release formulations offer improved but still shorter half-lives than solifenacin. Tolterodine immediate-release half-life is 2-3 hours; its extended-release formulation provides 24-hour coverage but with lower bioavailability. Darifenacin extended-release half-life is 13-19 hours [3].

Half-Life
Cross-study
45–68 h
Supports once-daily dosing study design
Chronic dosing; absolute bioavailability ~90%
Pharmacokinetics Half-life Bioavailability

First-Line Formulary Status

Solifenacin 5 mg and 10 mg tablets are designated as 'First Choice' and first-line therapy in multiple UK NHS formulary guidelines, including Oxfordshire Clinical Commissioning Group, Buckinghamshire Formulary, and Norfolk and Waveney Formulary [1]. This formulary positioning places solifenacin ahead of mirabegron (designated 'Second Choice' for use when solifenacin is ineffective, not suitable, or not tolerated) and oxybutynin (designated 'Restricted' with continuation permitted only if already effective). The BOB ICB Guideline for the Management of Overactive Bladder Syndrome in Adults explicitly prioritizes solifenacin as the preferred first-line antimuscarinic agent [2]. In NICE-aligned pathways, solifenacin is recommended as a pragmatic first-line antimuscarinic trial at 5 mg once daily [3].

First-Line Formulary Status
Guideline context
Designated first-line in multiple NHS formularies; NICE-aligned pathway recommendation
Guideline positioning context
Formulary evaluation based on benefit-risk profile
Clinical guidelines Formulary positioning First-line therapy

Solifenacin: Research & Industrial Applications


In Vivo Bladder Selectivity Studies

For investigators evaluating OAB therapeutics in rodent or non-human primate models, solifenacin hydrochloride provides a reference compound with validated bladder-over-salivary gland selectivity (bladder-selectivity index 2.1, ED50 ratio 3.7 in rats) [1]. This tissue selectivity profile, superior to oxybutynin (SI 0.51, ED50 ratio 1.2), tolterodine (SI 0.65, ED50 ratio 2.2), and darifenacin (SI 0.46), enables experimental designs that minimize confounding salivary effects while maintaining bladder efficacy [2]. Procurement should prioritize solifenacin when study endpoints require demonstration of tissue-selective antimuscarinic activity or when dry mouth confounds behavioral readouts.

OAB Clinical Trial Comparator

Solifenacin serves as an evidence-validated active comparator for Phase 2/3 OAB clinical trials. The STAR trial established solifenacin's superiority to tolterodine ER on multiple efficacy endpoints including urgency episodes, incontinence, and pad usage [3]. The compound's 45-68 hour half-life supports once-daily dosing, simplifying trial protocols relative to agents requiring multiple daily administrations [4]. Solifenacin's first-line formulary status across multiple NHS regions provides real-world prescribing context that enhances comparator relevance for regulatory submissions. This established efficacy and guideline positioning make solifenacin an appropriate reference standard for trials evaluating novel OAB therapeutics.

Polymorph-Controlled Solid Formulations

For pharmaceutical scientists developing generic or novel solifenacin formulations, understanding polymorphic control is critical. Patents describe crystalline forms of solifenacin base characterized by PXRD peaks at approximately 5.5°, 13.2°, and 15.8° 2θ, and solifenacin succinate crystalline forms with peaks at 3.9°, 11.2°, 14.3°, and 18.8° 2θ [5]. The compound's stability in solid formulations requires control of amorphous content within specified ranges to prevent time-dependent degradation [6]. Procurement of well-characterized reference standards with documented polymorphic identity is essential for ANDA development, stability studies, and manufacturing process validation.

Muscarinic Receptor Subtype Profiling

Solifenacin's distinct receptor binding profile (Ki values: M1=26 nM, M2=170 nM, M3=12 nM, M4=110 nM, M5=31 nM) with an intermediate M3/M2 selectivity ratio of 4 positions it as a valuable pharmacological tool for dissecting muscarinic receptor contributions to bladder function [7]. Unlike the non-selective profile of tolterodine (M2/M3 ratio 1) or the highly M3-selective darifenacin (ratio 25), solifenacin provides an intermediate phenotype for comparative receptor pharmacology studies [8]. Researchers requiring a muscarinic antagonist with defined, intermediate subtype selectivity for mechanistic studies should prioritize solifenacin over non-selective or highly selective alternatives.

Application
Selection Property
Validation Focus
Bladder selectivity research (rodent/NHP)
Tissue-selectivity assay context
Salivary vs. bladder endpoint review
OAB comparator trial research
Comparator trial endpoint context
Efficacy and tolerability endpoint monitoring
Polymorph-controlled solid-form screening
Solid-state identity and stability profile
PXRD pattern and amorphous content review
Muscarinic receptor subtype profiling
Receptor binding assay context
M3/M2 selectivity interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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